molecular formula C6H7Br B591643 (3-Bromo-1-propyn-1-yl)cyclopropane CAS No. 852526-08-0

(3-Bromo-1-propyn-1-yl)cyclopropane

Cat. No.: B591643
CAS No.: 852526-08-0
M. Wt: 159.026
InChI Key: SZPRIMCABZIBGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromo-1-propyn-1-yl)cyclopropane can be synthesized through a two-step process :

    Step 1: The reaction of propyne with hydrogen bromide to form 3-bromo-1-propyne.

    Step 2: The subsequent reaction of 3-bromo-1-propyne with cyclopropane under specific conditions to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-1-propyn-1-yl)cyclopropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclopropane derivatives, while addition reactions can produce a range of addition products with different functional groups .

Scientific Research Applications

(3-Bromo-1-propyn-1-yl)cyclopropane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Bromo-1-propyn-1-yl)cyclopropane involves its reactivity due to the presence of the bromo-substituted propynyl group and the strained cyclopropane ring. These structural features make it highly reactive in various chemical transformations, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-1-propyn-1-yl)cyclopropane is unique due to the combination of the cyclopropane ring and the bromo-substituted propynyl group. This combination imparts distinct reactivity and versatility in organic synthesis compared to other similar compounds .

Properties

IUPAC Name

3-bromoprop-1-ynylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br/c7-5-1-2-6-3-4-6/h6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPRIMCABZIBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852526-08-0
Record name (3-bromoprop-1-yn-1-yl)cyclopropane
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